Cas no 71030-35-8 ((+/-)12-hpete)

(+/-)12-hpete 化学的及び物理的性質
名前と識別子
-
- (+/-)12-hpete
- (±)12-HpETE
-
- インチ: InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7-,11-8-,13-10-,17-14+
- InChIKey: ZIOZYRSDNLNNNJ-VXBMJZGYSA-N
- ほほえんだ: CCCCC/C=C\CC(/C=C/C=C\C/C=C\CCCC(=O)O)OO
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 15
(+/-)12-hpete 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B529755-25μg |
(+/-)12-HpETE |
71030-35-8 | 25μg |
$ 69.00 | 2023-04-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66472-100ug |
(±)12-HpETE |
71030-35-8 | 98% | 100ug |
¥2694.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204983-25 µg |
(±)12-HpETE, |
71030-35-8 | >96% | 25µg |
¥436.00 | 2023-07-10 | |
TRC | B529755-50μg |
(+/-)12-HpETE |
71030-35-8 | 50μg |
$ 98.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-204983A-50 µg |
(±)12-HpETE, |
71030-35-8 | >96% | 50µg |
¥827.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204983-25µg |
(±)12-HpETE, |
71030-35-8 | >96% | 25µg |
¥436.00 | 2023-09-05 | |
Larodan | 12-2048-39-100g |
12-hydroperoxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid |
71030-35-8 | >96% | 100g |
€168.00 | 2025-03-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66472-50ug |
(±)12-HpETE |
71030-35-8 | 98% | 50ug |
¥1481.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204983A-50µg |
(±)12-HpETE, |
71030-35-8 | >96% | 50µg |
¥827.00 | 2023-09-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66472-25ug |
(±)12-HpETE |
71030-35-8 | 98% | 25ug |
¥831.00 | 2023-09-08 |
(+/-)12-hpete 関連文献
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
(+/-)12-hpeteに関する追加情報
Comprehensive Overview of CAS No 71030-35-8 and (+/-)12-HPETE: Structure, Function, and Research Applications
The compound identified by CAS No 71030-35-8, commonly known as (+/-)12-HPETE (12-hydroperoxyeicosatetraenoic acid), is a biologically active lipid metabolite derived from arachidonic acid. This molecule plays a pivotal role in cellular signaling pathways, particularly in inflammation and oxidative stress responses. Its structural uniqueness, featuring a hydroperoxy group at the 12th position of the eicosatetraenoic backbone, makes it a subject of intense research in biochemistry and pharmacology. The (+/-)12-HPETE enantiomers (both R and S forms) exhibit distinct interactions with enzymes like lipoxygenases, further diversifying their biological implications.
Recent studies highlight 12-HPETE as a key mediator in neurodegenerative diseases and metabolic disorders, aligning with growing public interest in anti-inflammatory diets and oxidative stress management. Searches for "natural lipid mediators" or "how to reduce inflammation at cellular level" reflect this trend. Researchers are exploring its potential as a biomarker for conditions like atherosclerosis, leveraging advanced techniques such as LC-MS/MS for detection. The racemic mixture ((+/-)12-HPETE) is particularly valuable for comparative studies, as it helps delineate stereospecific effects in vivo.
From a synthetic perspective, CAS 71030-35-8 is synthesized via enzymatic oxidation of arachidonic acid by 12-lipoxygenase (12-LOX). Its instability under physiological conditions necessitates careful handling, though stabilized derivatives are now commercially available for experimental use. The compound’s reactivity also makes it a candidate for studying lipid peroxidation—a hot topic in aging research and skincare science, where queries like "lipid oxidation and wrinkles" frequently arise. Notably, 12-HPETE metabolites (e.g., 12-HETE) are investigated for their vasoregulatory properties, linking them to cardiovascular health trends.
In drug discovery, (+/-)12-HPETE serves as a scaffold for designing inhibitors targeting LOX pathways, a strategy gaining traction due to the side effects of COX inhibitors. This aligns with searches for "safer anti-inflammatory alternatives". Moreover, its role in ferroptosis—a programmed cell death mechanism—has spurred interest in cancer therapeutics, with publications on "lipid ROS in tumor suppression" increasing exponentially. Analytical challenges, such as distinguishing 12-HPETE isomers via HPLC, remain active discussion points in forums.
Environmental scientists also examine CAS 71030-35-8 as an indicator of oxidative damage in aquatic ecosystems, responding to concerns about pollution biomarkers. Meanwhile, the nutraceutical industry explores omega-6 fatty acid metabolites, capitalizing on consumer demand for "bioactive lipids in supplements". Despite its niche status, 12-HPETE exemplifies how lipidomics bridges gaps between fundamental research and applied health sciences—a narrative reinforced by its inclusion in NIH-funded projects on metabolic inflammation.
71030-35-8 ((+/-)12-hpete) 関連製品
- 1040646-21-6(2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide)
- 1619982-49-8(2,6-dibromo-4-(2,4-dibromophenoxy)-Phenol)
- 2229241-27-2(1-(methanesulfonylmethyl)cyclopentan-1-amine)
- 400841-00-1(Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate)
- 9037-22-3(Amylopectin)
- 73075-45-3(7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride)
- 745783-72-6((S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90%)
- 25979-01-5(5-PENTAFLUOROETHYL-4H-[1,2,4]TRIAZOL-3-YLAMINE)
- 4351-78-4(2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol)
- 2679832-48-3((2S)-2-[N-(4-chlorophenyl)-2,2,2-trifluoroacetamido]propanoic acid)




